N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. This core is substituted with various functional groups including an amine (-NH2), a methyl group (-CH3), a 4-chlorophenyl group, and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amine group could potentially participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amine could influence its solubility in different solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches
The compound's derivatives have been synthesized through various methods, including chlorination, aminisation, cyclization, and reaction with active methylene compounds. These processes have facilitated the creation of pyrazolo[1,5-a]pyrimidine derivatives with diverse substituents, enhancing their potential for varied applications (Lu Jiu-fu et al., 2015; H. Repich et al., 2017).
Crystal Structure Determination
X-ray diffraction techniques have been employed to ascertain the crystal structures of these compounds, revealing their triclinic system formations and enabling a deeper understanding of their molecular geometries. This structural information is crucial for understanding the compounds' interactions at the molecular level and for designing derivatives with tailored properties (S. Kaping et al., 2020).
Biological Activities and Applications
Anticancer Activity
Some derivatives have demonstrated moderate anticancer activity, suggesting potential for development into therapeutic agents. The ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) positions these compounds as candidates for further investigation in cancer research (S. Riyadh, 2011).
Antihypertensive Properties
Certain pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been evaluated for their antihypertensive effects, with some showing the ability to lower blood pressure in hypertensive rat models. This highlights their potential in developing new treatments for hypertension (L. Bennett et al., 1981).
Antimicrobial Activity
The antimicrobial activity of these compounds has also been explored, with some derivatives showing efficacy against a range of bacterial strains. This suggests possible applications in addressing microbial infections and in the development of new antimicrobial agents (K. Atta et al., 2011).
Antiviral Applications
Research into the antiviral potential of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives, prepared from formycin, indicates some compounds exhibit activity against RNA and DNA viruses, as well as in vivo efficacy against Semliki Forest virus. This positions them as candidates for antiviral drug development (Y. Sanghvi et al., 1991).
Future Directions
The study of pyrazolo[1,5-a]pyrimidine derivatives is a active area of research, particularly in the field of medicinal chemistry, where these compounds are often investigated for their potential as therapeutic agents. Future research on this specific compound could involve investigating its synthesis, properties, and potential biological activity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-10-20(24-16-7-5-15(22)6-8-16)26-21(23-13)12-17(25-26)14-4-9-18(27-2)19(11-14)28-3/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKRZAGZRXHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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